REACTION_CXSMILES
|
C[N:2](C)/[C:3](=[N:5]/[C:6]([C:8]1[N:17]=[C:16]2[N:10]([CH2:11][CH2:12][O:13][C:14]3[CH:21]=[C:20]([Br:22])[CH:19]=[CH:18][C:15]=32)[CH:9]=1)=O)/[CH3:4].C(O)(=O)C.Cl.[CH:29]([NH:32]N)([CH3:31])[CH3:30]>>[Br:22][C:20]1[CH:19]=[CH:18][C:15]2[C:16]3[N:10]([CH2:11][CH2:12][O:13][C:14]=2[CH:21]=1)[CH:9]=[C:8]([C:6]1[N:32]([CH:29]([CH3:31])[CH3:30])[N:2]=[C:3]([CH3:4])[N:5]=1)[N:17]=3 |f:2.3|
|
Name
|
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
|
CN(\C(\C)=N\C(=O)C1=CN2CCOC3=C(C2=N1)C=CC(=C3)Br)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
isopropylhydrazine hydrochloride
|
Quantity
|
0.1196 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)NN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The acetic acid was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (0-10% MeOH in DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(C3=NC(=CN3CCO2)C=2N(N=C(N2)C)C(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 293 mg | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |